molecular formula C12H16N4O3S B1203423 5'-Deoxy-5'-(methylthio)-tubercidin CAS No. 61893-98-9

5'-Deoxy-5'-(methylthio)-tubercidin

Cat. No.: B1203423
CAS No.: 61893-98-9
M. Wt: 296.35 g/mol
InChI Key: WBPLMFVTQMIPLW-MFYTUXHUSA-N
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Description

5’-Deoxy-5’-(Methylthio)-Tubercidin, also known as 5’-Deoxy-5’-(methylthio)adenosine, is a naturally occurring nucleoside analog. It is a derivative of adenosine, where the hydroxyl group at the 5’ position of the ribose is replaced by a methylthio group. This compound is known for its role in various biochemical processes and has been studied for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Deoxy-5’-(Methylthio)-Tubercidin typically involves the methylation of adenosine derivatives. One common method includes the reaction of adenosine with methylthio reagents under specific conditions to achieve the desired substitution at the 5’ position .

Industrial Production Methods

Industrial production of 5’-Deoxy-5’-(Methylthio)-Tubercidin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5’-Deoxy-5’-(Methylthio)-Tubercidin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5’-Deoxy-5’-(Methylthio)-Tubercidin can yield sulfoxides and sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Deoxy-5’-(Methylthio)-Tubercidin is unique due to its specific substitution at the 5’ position, which imparts distinct biochemical properties. Its ability to inhibit protein methylation and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

CAS No.

61893-98-9

Molecular Formula

C12H16N4O3S

Molecular Weight

296.35 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H16N4O3S/c1-20-4-7-8(17)9(18)12(19-7)16-3-2-6-10(13)14-5-15-11(6)16/h2-3,5,7-9,12,17-18H,4H2,1H3,(H2,13,14,15)/t7-,8-,9-,12-/m1/s1

InChI Key

WBPLMFVTQMIPLW-MFYTUXHUSA-N

Isomeric SMILES

CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC3=C(N=CN=C32)N)O)O

SMILES

CSCC1C(C(C(O1)N2C=CC3=C(N=CN=C32)N)O)O

Canonical SMILES

CSCC1C(C(C(O1)N2C=CC3=C(N=CN=C32)N)O)O

Synonyms

5'-methylthiotubercidin

Origin of Product

United States

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